molecular formula C9H4ClLiN2O3 B6199620 lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 2694733-99-6

lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B6199620
CAS No.: 2694733-99-6
M. Wt: 230.5
InChI Key:
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Description

Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that features a lithium ion coordinated with a 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate anion. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, a heterocyclic structure, imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:

    Formation of 4-chlorobenzohydrazide: This is achieved by reacting 4-chlorobenzoic acid with hydrazine hydrate under reflux conditions.

    Cyclization to form 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid: The 4-chlorobenzohydrazide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl3) to induce cyclization.

    Lithiation: The final step involves the reaction of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with lithium hydroxide (LiOH) in an aqueous medium to form the lithium salt.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The oxadiazole ring can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or photonic properties.

Biology and Medicine:

    Pharmaceuticals: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

Industry:

    Electronics: Application in the development of organic semiconductors or light-emitting diodes (LEDs).

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

    3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid: The parent acid form without the lithium ion.

    3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate: A similar compound with a bromine substituent instead of chlorine.

    3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate: A similar compound with a methyl group instead of chlorine.

Uniqueness: Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the lithium ion, which can influence its solubility, reactivity, and interaction with other molecules. The chlorine substituent on the aromatic ring also imparts distinct electronic properties compared to other halogen or alkyl-substituted derivatives.

This compound’s unique combination of structural features makes it a versatile candidate for various scientific and industrial applications.

Properties

CAS No.

2694733-99-6

Molecular Formula

C9H4ClLiN2O3

Molecular Weight

230.5

Purity

95

Origin of Product

United States

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